

Application Notes and Protocols for EC0489

Combination Therapy Experiments

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Compound of Interest

Compound Name: EC0489

Cat. No.: B1263567

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Introduction

EC0489 is a folate receptor-targeted drug conjugate. It consists of a folate analog, which binds with high affinity to the folate receptor (FR), linked to the vinca alkaloid desacetyl vinblastine hydrazide.[1][2] The folate receptor is frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer, while its expression in normal tissues is limited.[2][3] This differential expression allows for the targeted delivery of the cytotoxic vinca alkaloid to cancer cells, thereby minimizing systemic toxicity.[1]

Upon binding to the folate receptor, **EC0489** is internalized by the cell through endocytosis. Inside the cell, the vinca alkaloid moiety is released and disrupts microtubule dynamics. This interference with microtubule assembly and disassembly leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death).[1][4]

These application notes provide a comprehensive set of protocols for preclinical evaluation of **EC0489** in combination with other chemotherapeutic agents to identify synergistic interactions that can enhance anti-tumor efficacy.

Data Presentation: Quantitative Analysis of Combination Effects

The synergy of **EC0489** with a partner agent (Agent X) can be quantified using cell viability data. The Combination Index (CI) is calculated using the Chou-Talalay method, where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

Table 1: In Vitro Cell Viability (MTS Assay) of **EC0489** in Combination with Agent X in FR-Positive Cancer Cells (e.g., KB, IGROV-1)

Treatment Group	Concentration	% Cell Viability (Mean \pm SD)	Combination Index (CI)
Control	-	100 \pm 5.2	-
EC0489	IC50	50 \pm 3.1	-
Agent X	IC50	50 \pm 4.5	-
EC0489 + Agent X	0.5 x IC50 + 0.5 x IC50	35 \pm 2.8	< 1 (Synergistic)
EC0489 + Agent X	1 x IC50 + 1 x IC50	15 \pm 2.1	< 1 (Strongly Synergistic)

Table 2: Apoptosis Induction (Annexin V/PI Staining) in FR-Positive Cancer Cells

Treatment Group	% Early Apoptotic Cells (Mean \pm SD)	% Late Apoptotic/Necrotic Cells (Mean \pm SD)	Total % Apoptotic Cells
Control	2.1 \pm 0.5	1.5 \pm 0.3	3.6
EC0489	15.4 \pm 1.8	5.2 \pm 0.9	20.6
Agent X	12.8 \pm 1.5	4.1 \pm 0.7	16.9
EC0489 + Agent X	35.7 \pm 2.9	10.3 \pm 1.2	46.0

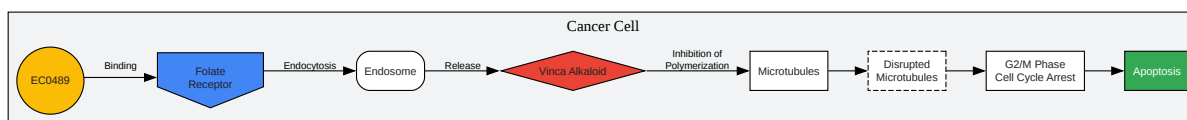
Table 3: Cell Cycle Distribution (Propidium Iodide Staining) in FR-Positive Cancer Cells

Treatment Group	% G0/G1 Phase (Mean \pm SD)	% S Phase (Mean \pm SD)	% G2/M Phase (Mean \pm SD)
Control	60.3 \pm 3.5	25.1 \pm 2.1	14.6 \pm 1.9
EC0489	10.2 \pm 1.8	8.5 \pm 1.1	81.3 \pm 4.2
Agent X	55.7 \pm 4.1	30.2 \pm 2.8	14.1 \pm 2.0
EC0489 + Agent X	8.9 \pm 1.5	6.3 \pm 0.9	84.8 \pm 3.7

Table 4: In Vivo Tumor Growth Inhibition in a Xenograft Model

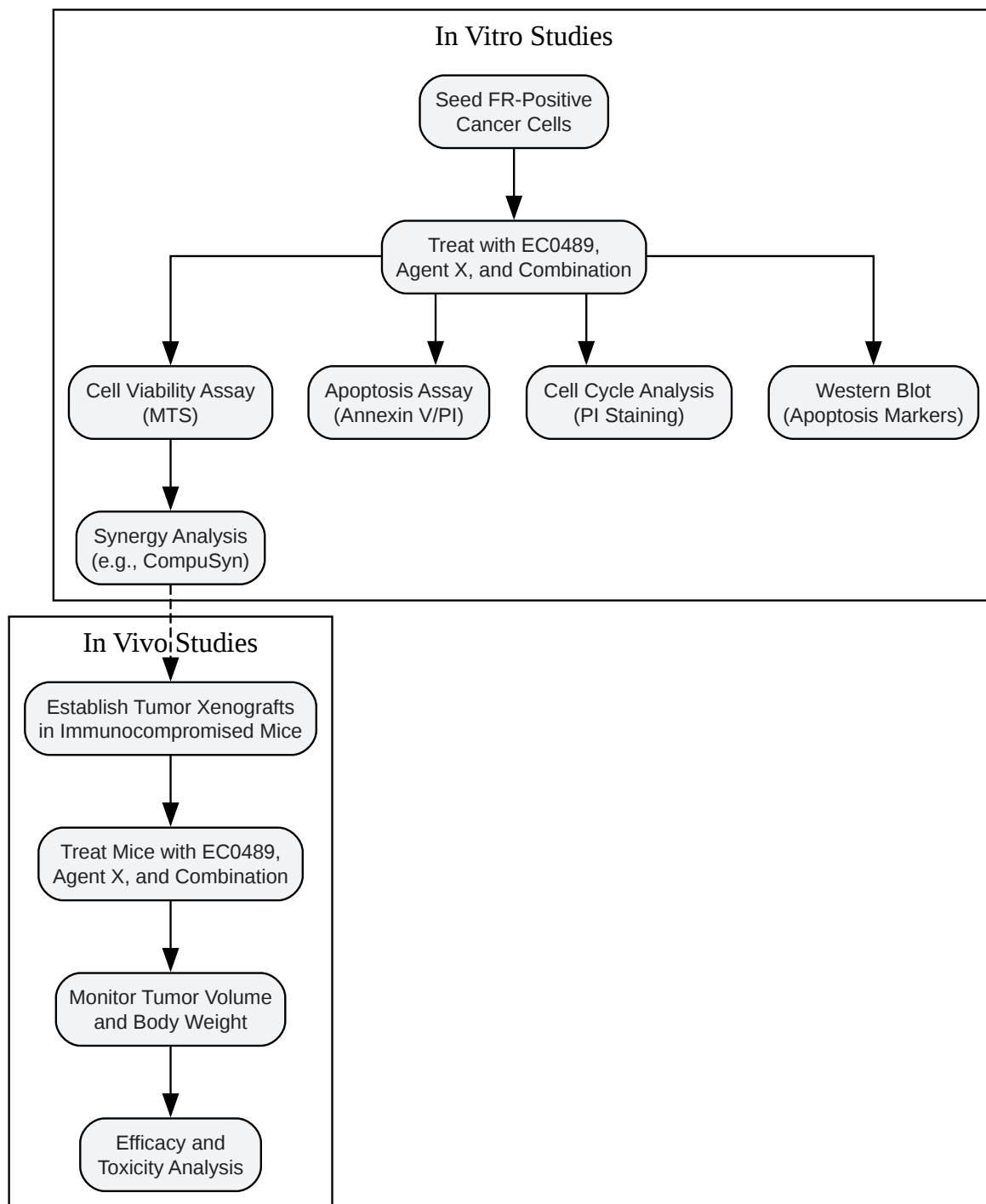
Treatment Group	Average Tumor Volume (mm ³) at Day 21 (Mean \pm SEM)	% Tumor Growth Inhibition (TGI)
Vehicle Control	1500 \pm 150	-
EC0489	800 \pm 95	46.7
Agent X	950 \pm 110	36.7
EC0489 + Agent X	250 \pm 45	83.3

Mandatory Visualizations



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Caption: Mechanism of action of **EC0489**.



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